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Introduction: Cobalt formate, Co(HCOO)z, is a versatile and cost-effective cobalt salt that
serves as a catalyst or catalyst precursor in a variety of organic synthesis reactions.[1] Its
applications range from transfer hydrogenations and hydroformylations to being a component
in the synthesis of more complex catalytic systems. This document provides detailed
application notes and protocols for key reactions where cobalt formate and related cobalt
catalysts are employed, with a focus on practical implementation in a research and
development setting.

Transfer Hydrogenation of Carbonyls and
Nitroarenes

Cobalt catalysts are effective in transfer hydrogenation reactions, utilizing formic acid or its
salts as a safe and readily available hydrogen donor.[1][2] This method provides a valuable
alternative to using high-pressure molecular hydrogen.

Application Note: Transfer Hydrogenation of Aromatic
Ketones

Aromatic ketones can be selectively reduced to the corresponding alcohols using a cobalt-
catalyzed system with a formate salt/formic acid mixture as the hydrogen source. The reaction
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Is particularly effective for heteroaryl ketones, such as 2-pyridyl ketones, where the nitrogen
atom can chelate to the cobalt center, activating the substrate.[2]

Quantitative Data Summary:
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2- Cobalt HCOONa
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Experimental Protocol: General Procedure for Transfer Hydrogenation of 2-Pyridyl Ketones

Note: This protocol is adapted from a procedure using cobalt stearate, which can be substituted
with cobalt(Il) formate, although optimization may be required.

e To a screw-capped vial, add the 2-pyridyl ketone (0.5 mmol, 1.0 equiv.), cobalt(ll) formate
(0.025 mmol, 5 mol%), and sodium formate dihydrate (1.5 mmol, 3.0 equiv.).
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e Add dimethyl sulfoxide (DMSO) (1.0 mL) as the solvent.

e Add formic acid (1.0 mmol, 2.0 equiv.) to the mixture.

o Seal the vial and place it in a preheated oil bath at 130-150 °C.
« Stir the reaction mixture for 12-24 hours.

 After cooling to room temperature, quench the reaction with a saturated aqueous solution of
NaHCO:s.

o Extract the product with ethyl acetate (3 x 10 mL).
o Combine the organic layers, wash with brine, and dry over anhydrous NazSOa.

e Remove the solvent under reduced pressure and purify the crude product by flash column
chromatography on silica gel to afford the desired alcohol.

Experimental Workflow:

Reaction Setup

VT p— Reaction Workup & Purification

- Ketone (1 equiv)
- Co(HCOO):2 (5 mol%) Heat at 130-150 °C Quench with Extract with -
- HCOONa-2H:0 (3 equiv) (12-24 h) — NaHCOs (aq) Ethyl Acetate Dry & Concentrate Column Chromatography Purified Alcohol
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Workflow for Cobalt-Catalyzed Transfer Hydrogenation of Ketones.

Application Note: Transfer Hydrogenation of Nitroarenes

Cobalt-based nanocatalysts have demonstrated high efficiency and chemoselectivity in the
transfer hydrogenation of functionalized nitroarenes to anilines, using formic acid as the
hydrogen source.[1][3] This method is tolerant of a wide range of functional groups that are
often sensitive to other reduction methods.
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Quantitative Data Summary:
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Experimental Protocol: General Procedure for Transfer Hydrogenation of Nitroarenes

Note: This protocol uses a specific cobalt oxide nanocatalyst. Cobalt(ll) formate can be used to
synthesize various cobalt-based heterogeneous catalysts, which may show activity in this
transformation.

In a reaction vessel, suspend the cobalt-based catalyst (e.g., Co304-NGr@C, 1-2 mol% Co)
in a suitable solvent like dioxane or THF.

e Add the nitroarene substrate (1.0 mmol, 1.0 equiv.).

¢ Add formic acid (5.0 mmol, 5.0 equiv.) as the hydrogen donor.

o Seal the vessel and heat the mixture to 120 °C with vigorous stirring for 12-24 hours.
o Monitor the reaction progress by TLC or GC-MS.

e Upon completion, cool the reaction to room temperature.
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« Filter the heterogeneous catalyst. The catalyst can often be washed, dried, and reused.
e Neutralize the filtrate with a mild base (e.g., saturated NaHCOs solution).
o Extract the product with an organic solvent (e.g., ethyl acetate).

o Dry the combined organic layers over anhydrous NazSOu4, filter, and concentrate under
reduced pressure.

 Purify the resulting aniline derivative by column chromatography if necessary.

Hydroformylation of Alkenes

Hydroformylation, or the oxo process, is a large-scale industrial process for producing
aldehydes from alkenes, carbon monoxide, and hydrogen. Cobalt carbonyl species are the
active catalysts, and they can be generated in situ from cobalt salts, including cobalt formate,
under hydroformylation conditions.[4]

Application Note

The in situ activation of a cobalt formate precursor involves its conversion to hydridocobalt
tetracarbonyl (HCo(CO)a4) under high pressures of synthesis gas (a mixture of CO and H2).[4]
This active species then catalyzes the hydroformylation of alkenes. This approach avoids the
handling of the more toxic and volatile dicobalt octacarbonyl.

Representative Reaction Conditions:
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Catalyst . Pressure Product(s Referenc
Alkene Ligand Temp (°C)
Precursor (syngas) ) e
Nonanal,
2-
1-Octene Co2(CO)s None 30 bar 140 [5]
Methylocta
nal
[CoH(dchpf Aldehydes
1-Octene dchpf 40 bar 140 ) [6][7]
)(CO)2] (57% yield)
100-300
Propene HCo(CO)a None b 140-200 Butanals [8]
ar

Experimental Protocol: General Procedure for Hydroformylation of 1-Octene

o Charge a high-pressure autoclave reactor with cobalt(Il) formate (0.1-1.0 mol%) and a
suitable solvent (e.g., toluene or THF).

e Add the alkene substrate (e.g., 1-octene).

» Seal the autoclave and purge several times with nitrogen, followed by synthesis gas (CO/H2
=1:1).

o Pressurize the reactor with synthesis gas to the desired pressure (e.g., 30-100 bar).

e Heat the reactor to the target temperature (e.g., 120-160 °C) while stirring. This initiates the
in situ formation of the active cobalt carbonyl catalyst.

e Maintain the reaction at temperature and pressure for the desired time (e.g., 4-24 hours),
monitoring the pressure drop to gauge syngas consumption.

 After the reaction, cool the autoclave to room temperature and carefully vent the excess gas.

e The crude product mixture, containing the aldehyde products and dissolved cobalt catalyst,
is collected.
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e The catalyst can be recovered by oxidation of the cobalt species to water-soluble Co2* with
air and a dilute acid (like formic or acetic acid), followed by phase separation.

e The organic layer is then purified by distillation to isolate the aldehyde products.

Catalyst Activation and Hydroformylation Cycle:
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In Situ Catalyst Activation and Hydroformylation Cycle.
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Other Applications (General Overview)

While detailed protocols starting specifically from cobalt formate are less common in the
literature for the following reactions, cobalt catalysts are widely used. Cobalt formate can be
considered a potential precursor for generating active cobalt species in these transformations.

o C-H Activation: Cobalt catalysis is a powerful tool for the direct functionalization of C-H
bonds, enabling the synthesis of complex molecules and heterocycles with high atom
economy.[9] Reactions are often directed by a coordinating group on the substrate, and
various cobalt salts (e.g., Co(OAc)z, Co(acac)z) are used as catalysts, typically in the
presence of an oxidant.

o Pauson-Khand Reaction: This [2+2+1] cycloaddition of an alkene, an alkyne, and carbon
monoxide to form a cyclopentenone is classically mediated by stoichiometric amounts of
dicobalt octacarbonyl, Co2(CO)s.[6] Catalytic versions have been developed using various
cobalt precursors.

o Oxidation Reactions: Cobalt salts, including cobalt(ll) complexes, are known to catalyze the
oxidation of alcohols to aldehydes, ketones, or carboxylic acids, often using peroxides or
molecular oxygen as the oxidant.[8]

Safety Information: Cobalt compounds should be handled with care. Avoid inhalation of dust
and contact with skin and eyes. Wear appropriate personal protective equipment (PPE),
including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Refer to
the Safety Data Sheet (SDS) for detailed handling and disposal information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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